(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl
Description
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride (CAS: 1160756-86-4) is a chiral amine hydrochloride salt with the molecular formula C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . Its structure features a cyclopropyl group attached to an ethylamine backbone substituted with two fluorine atoms at the β-position, conferring conformational rigidity and enhanced metabolic stability. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antiviral and central nervous system (CNS) drugs, due to its stereochemical purity and fluorine-driven bioavailability .
Properties
IUPAC Name |
(1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVLWPRDOQTIIQ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089671-56-5 | |
| Record name | (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Fluorine Atoms: The difluoroethane moiety can be synthesized using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.
Reduction: Reduction reactions can convert the amine group to an alkylamine or a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alkylamine or primary amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (R)-1-Cyclopropyl-2,2-difluoroethanamine hydrochloride
- CAS Number : 1160756-86-4
- Molecular Formula : C₅H₉ClF₂N
- Molecular Weight : 157.59 g/mol
The compound features a cyclopropyl group and difluoromethyl substituents, which contribute to its unique chemical reactivity and biological activity.
Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
One of the primary research applications of (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is as an inhibitor of BACE1, an enzyme implicated in the pathogenesis of Alzheimer’s disease. Studies have shown that compounds with similar structures exhibit varying degrees of potency against BACE1, making this compound a candidate for further investigation.
Case Study:
A study published in the journal Nature demonstrated that analogs of cyclopropylamine significantly inhibited BACE1 activity. The introduction of difluoromethyl groups was found to enhance potency while reducing efflux liability through P-glycoprotein (P-gp) transporters, which is critical for improving bioavailability in therapeutic contexts .
| Compound | BACE1 IC₅₀ (μM) | BACE2 IC₅₀ (μM) | WCA IC₅₀ (nM) | MDR Efflux Ratio |
|---|---|---|---|---|
| (R)-Cyclopropyl-Difluoro Amine | 0.078 | 0.228 | 0.024 | 3.2 |
Potential Use in Antidepressant Development
Recent research has indicated that compounds with similar amine structures may exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride could be explored for its potential efficacy in treating mood disorders.
Case Study:
A publication in Journal of Medicinal Chemistry highlighted the development of amine-based compounds that showed promise as selective serotonin reuptake inhibitors (SSRIs). The structural similarities to (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride warrant further exploration into its antidepressant capabilities .
Research on Metabolic Stability
The metabolic stability of this compound is another area of interest, particularly concerning its clearance rates in human liver microsomes. Understanding the pharmacokinetics is essential for determining its viability as a drug candidate.
Data Table: Metabolic Stability Analysis
| Compound | HLM Clearance (mL/min/kg) | CYP Inhibition IC₅₀ (μM) |
|---|---|---|
| (R)-Cyclopropyl-Difluoro Amine | 22.0 | 0.334 |
Mechanism of Action
The mechanism of action of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the difluoroethane moiety can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group can participate in ionic interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Properties :
- SMILES : C1CC1C(C(F)F)N.Cl
- Storage : Requires storage under inert atmosphere at 2–8°C .
- Synthesis : Typically involves cyclopropanation of fluorinated precursors followed by HCl salt formation under controlled conditions .
Comparative Analysis with Structurally Similar Compounds
(R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine HCl
CAS : 129585-34-2 | Formula : C₅H₉ClF₃N | Molecular Weight : 171.55 g/mol
Structural Differences :
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl
CAS : 2031258-87-2 | Formula : C₅H₁₀ClF₂N | Molecular Weight : 157.59 g/mol
Structural Differences :
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl
CAS : 1156491-10-9 | Formula : C₉H₉ClF₂N | Molecular Weight : 213.63 g/mol
Structural Differences :
- Incorporates a difluorophenyl group on the cyclopropane ring.
- Impact : Aromatic fluorination enhances π-π stacking interactions, making it suitable for kinase inhibitors .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- Target Compound : Moderate solubility in polar solvents (e.g., acetonitrile) due to two fluorines; logP ~1.2 (estimated) .
- Trifluoro Analog : Lower aqueous solubility (logP ~1.8) but superior blood-brain barrier penetration .
- Difluorophenyl Derivative : High lipophilicity (logP ~2.5) due to aromatic fluorines, favoring tissue distribution .
Commercial Availability and Suppliers
Biological Activity
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, a compound with the molecular formula CHFN·HCl, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Structural Overview
The compound features a cyclopropyl group and difluoromethyl substituents, which are known to influence its pharmacokinetic and pharmacodynamic profiles. The structural formula is represented as follows:
- Molecular Formula : CHFN
- SMILES : C1CC1C(C(F)F)N
- InChIKey : WXSBBSYRLYANMA-UHFFFAOYSA-N
Research indicates that (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride acts primarily as a β-secretase (BACE1) inhibitor , which is significant in the context of Alzheimer's disease treatment. BACE1 plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 can potentially reduce amyloid plaque formation, thereby mitigating neurodegeneration.
Key Findings on Biological Activity
-
Potency and Selectivity :
- The compound exhibits varying degrees of potency against BACE1 with IC values indicating its effectiveness in inhibiting this enzyme. For instance, analogs with cyclopropyl substitutions have shown improved potency compared to their non-cyclopropyl counterparts .
- The introduction of difluoromethyl groups enhances selectivity for BACE1 over related enzymes such as BACE2, making it a promising candidate for further development .
- Metabolic Stability :
- In Vitro Studies :
Data Table: Biological Activity Overview
| Parameter | Value |
|---|---|
| Molecular Weight | 123.13 g/mol |
| IC against BACE1 | 36 μM |
| Metabolic Clearance (HLM) | 22 mL/min/kg |
| Selectivity Ratio (BACE1/BACE2) | 5.8 |
Case Studies and Research Findings
A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of various analogs of (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride. The research focused on:
- Analog Development : Modifications to the cyclopropyl structure were explored to enhance potency and selectivity.
- Therapeutic Implications : The findings suggest potential applications in treating Alzheimer’s disease through modulation of amyloid-beta levels.
Q & A
Q. What are the key challenges in synthesizing (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl, and how can reaction conditions be optimized?
Synthesis of this chiral amine involves cyclopropanation and fluorination steps. Cyclopropane rings are typically formed via transition metal-catalyzed reactions with diazo compounds (e.g., diazoacetates), but stereochemical control (R-configuration) requires chiral auxiliaries or catalysts. Fluorination can be achieved using difluoromethylating agents (e.g., ClCF₂H) under basic conditions. Optimization should focus on:
- Temperature control : High temperatures may degrade the cyclopropane ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
- Catalyst screening : Chiral Rh or Pd complexes improve enantiomeric excess (ee).
Reaction progress should be monitored via TLC or LC-MS, with purification by recrystallization or chiral HPLC .
Q. How can the purity and stereochemical integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹⁹F NMR (δ ~ -100 to -120 ppm) confirms difluoro group presence; ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and amine protons.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers.
- X-ray crystallography : Definitive proof of R-configuration and crystal packing.
- Mass spectrometry (HRMS) : Verify molecular formula (C₅H₁₀ClF₂N, MW 171.62) .
Q. What are the recommended storage conditions to prevent degradation?
Store under inert atmosphere (argon) at -20°C in amber vials. Amines are prone to oxidation; adding stabilizers (e.g., BHT at 0.1%) or converting to a salt form (HCl) enhances stability. Avoid aqueous solutions unless buffered at pH < 4 .
Advanced Research Questions
Q. How do electronic effects of the cyclopropane and difluoro groups influence reactivity in cross-coupling reactions?
The cyclopropane ring introduces angle strain, increasing susceptibility to ring-opening reactions. The electron-withdrawing difluoro group polarizes the adjacent amine, reducing nucleophilicity but enhancing stability toward electrophiles. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and transition states. For example, the LUMO of the difluoroethyl group may favor nucleophilic attack in SN² reactions .
Q. How can data contradictions in spectroscopic vs. computational results be resolved?
Contradictions often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction in DFT : Use implicit solvent models (e.g., PCM) to align computational NMR shifts with experimental data.
- Dynamic NMR : Detect rotational barriers in the cyclopropane-amine moiety.
- Variable-temperature XRD : Assess thermal motion and crystal packing effects.
Replicate experiments under controlled conditions and compare with literature analogs (e.g., 2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine) .
Q. What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution.
For fluorinated analogs, ¹⁹F NMR can track binding-induced conformational changes .
Q. How does chirality impact its metabolic stability in pharmacokinetic studies?
The R-enantiomer may exhibit distinct CYP450-mediated oxidation rates. Use chiral LC-MS/MS to monitor enantiomer-specific metabolism in hepatocyte assays. Compare with racemic mixtures to identify stereoselective clearance pathways. For in vivo studies, administer enantiopure compound and track plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
